molecular formula C9H6BrN3O B13298398 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde

4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No.: B13298398
M. Wt: 252.07 g/mol
InChI Key: ZJEOJWYTBZLYJC-UHFFFAOYSA-N
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Description

4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a bromine atom, a triazole ring, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

    Reduction: 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its triazole ring and aldehyde group. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol
  • 4-(1H-1,2,4-Triazol-1-yl)benzamide

Uniqueness

4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H

InChI Key

ZJEOJWYTBZLYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)C=O

Origin of Product

United States

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